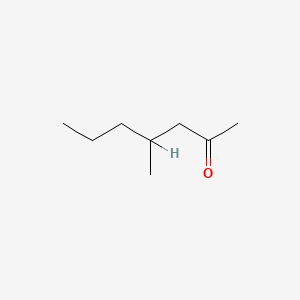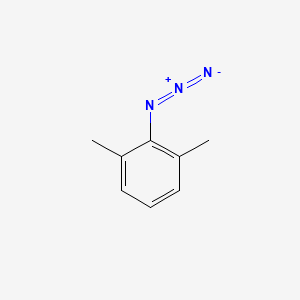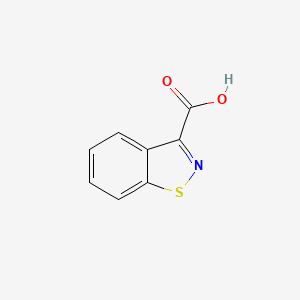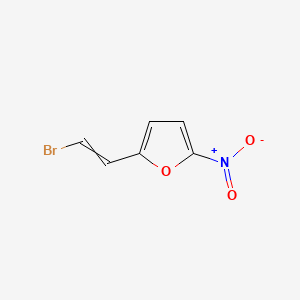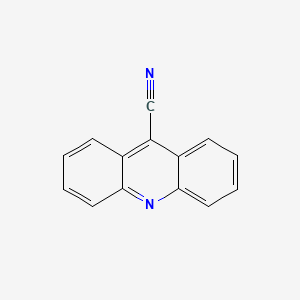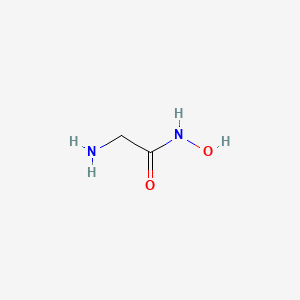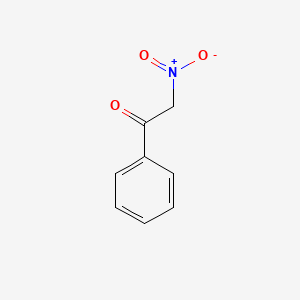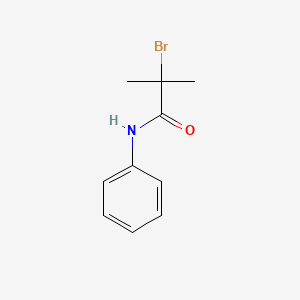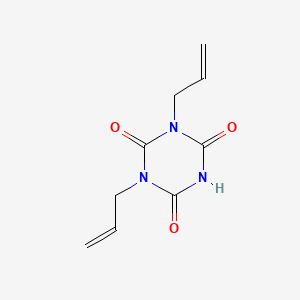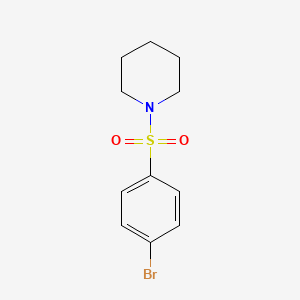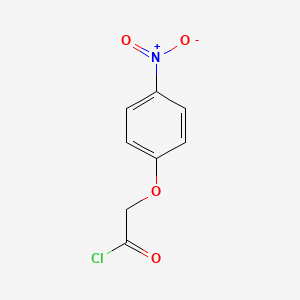
(4-硝基苯氧基)乙酰氯
描述
Synthesis Analysis The synthesis of compounds related to (4-Nitrophenoxy)acetyl chloride involves various steps and precursors. For instance, ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group. This synthesis approach highlights a straightforward method without requiring nascent hydrogen, showcasing ease in obtaining pure crystals of the target synthon (Altowyan et al., 2022).
Molecular Structure Analysis The molecular structure of synthesized compounds can be complex, involving cooperative non-covalent interactions crucial for molecular packing. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was determined by X-ray single crystal structure determination, revealing it crystallizes in the triclinic crystal system. The molecular packing is significantly influenced by H…H, H…C, and O…H interactions, emphasizing the importance of non-covalent interactions in the structural stability of such compounds (Altowyan et al., 2022).
Chemical Reactions and Properties Chemical properties of (4-Nitrophenoxy)acetyl chloride derivatives involve their reactivity in various chemical reactions. For instance, the (2-nitrophenyl)acetyl group has been reported as a selectively removable hydroxyl protecting group, showcasing its utility in protecting hydroxyl functions without affecting common protecting groups during the synthesis of carbohydrates (Daragics & Fügedi, 2010).
Physical Properties Analysis The synthesis and characterization of related compounds, such as poly(3-acetyl-4-hydroxyphenyl acrylate), provide insights into physical properties like thermal stability and glass transition temperature. These properties are essential for understanding the material's behavior under different conditions (Nanjundan, Selvamalar, & Jayakumar, 2004).
Chemical Properties Analysis The chemical properties of (4-Nitrophenoxy)acetyl chloride and its derivatives are significant in various reactions and applications. The ability to undergo selective reactions, such as the formation of densely packed aromatic SAMs on gold surfaces through adsorption, showcases the versatile chemical reactivity and potential applications of these compounds (Houmam et al., 2011).
科学研究应用
活性物种的形成
亚硝酸盐和次氯酸之间的相互作用形成反应性中间体,能够对酚类底物(包括4-羟基苯乙酸)进行硝化。这个过程在生理pH值下具有重要意义,涉及亚硝酰氯 (Cl-NO2) 等瞬态物种的形成,这些物种通过直接反应或在分解为反应性自由基后修饰酪氨酸(Eiserich等人,1996)。
对产甲烷系统的效应
硝基苯酚(包括4-硝基苯酚)用于制造各种产品。研究了它们对厌氧系统的毒性,特别是对乙酸盐富集产甲烷系统。发现硝基苯酚的毒性按特定顺序降低,其中4-硝基苯酚在某些系统中显示出显着的去除率(Haghighi Podeh等人,1995)。
合成和抗氧化活性
合成了一系列新型苯氧基乙酰羧酰胺,以研究其潜在的抗氧化和镇痛活性。这项研究突出了源自苯氧基乙酰氯结构的化合物在药物化学中的多功能性(Manjusha等人,2022)。
氢键研究
合成了取代的N-(2-羟基苯基)-2-((4-甲基苯磺酰基)氨基)乙酰胺,揭示了分子结构中氢键形成的见解,这与理解类似硝基苯酚衍生物的行为有关(Romero & Margarita,2008)。
危险废物的检测
开发了一种伏安传感器用于检测有害污染物4-硝基苯酚。这项研究强调了硝基苯酚衍生物的环境影响以及对有效检测方法的需求(He等人,2019)。
色谱测定
报道了一种测定痕量氯代和硝基苯酚的方法,该方法涉及在水溶液中直接乙酰化。该方法增强了对适用于硝基苯酚衍生物的分析技术的理解(Mathew & Elzerman,1981)。
反胶束中的电离
研究反胶束中的电离酚提供了对封闭环境中硝基苯酚行为的见解,挑战了此类系统中pH值的传统定义(Silva等人,2012)。
生物活性化合物合成
4-(4-硝基苯氧基)吡啶酸乙酯是合成各种生物活性化合物的中间体,证明了硝基苯酚衍生物在药物合成中的作用(Xiong等人,2019)。
气相色谱-质谱分析
描述了一种识别和定量海水和废水中单、二和三羟基苯的方法,突出了硝基苯酚衍生物在环境分析中的相关性(Boyd,1994)。
电化学传感器开发
基于石墨烯复合材料的电化学传感器的发展用于检测4-硝基苯酚,强调了此类化合物在环境监测中的重要性(Dan等人,2014)。
厌氧系统中的毒性和可降解性
研究了硝基苯酚在厌氧系统中的毒性作用和可降解性,有助于了解硝基苯酚污染物的环境影响和处理策略(Uberoi & Bhattacharya,1997)。
类电-芬顿氧化
使用类电-芬顿氧化降解4-硝基苯酚的研究突出了硝基苯酚污染水的高级处理方法(Chu等人,2020)。
四氰乙烯化锂修饰电极
使用修饰的玻碳电极伏安测定4-硝基苯酚的研究有助于开发用于环境监测的灵敏检测方法(Luz等人,2004)。
安全和危害
未来方向
While specific future directions for “(4-Nitrophenoxy)acetyl chloride” are not available, research into related compounds such as 4-nitrophenyl activated esters shows promise in the preparation of 18 F-labelled acylation synthons . This suggests potential future applications in the field of organic synthesis .
属性
IUPAC Name |
2-(4-nitrophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUYDOVOMDZUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173971 | |
| Record name | (4-Nitrophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenoxy)acetyl chloride | |
CAS RN |
20142-88-5 | |
| Record name | 2-(4-Nitrophenoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20142-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Nitrophenoxy)acetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020142885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Nitrophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-nitrophenoxy)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


